Bromoacetamide-PEG2
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO3/c7-5-6(10)8-1-3-11-4-2-9/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUICLKLXXAUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
-
Solvent System : Toluene is used as an azeotropic agent to remove water generated during bromination.
-
Catalysis : Concentrated sulfuric acid facilitates protonation of ethylene glycol intermediates, accelerating bromide substitution.
-
Distillation : Azeotropic distillation at 116°C under Dean-Stark conditions ensures efficient water removal, achieving 92% conversion to bromoethyl intermediates.
Impurity Control
Byproducts like bromoethanol (formed via HBr–ethylene glycol side reactions) are mitigated by adding acetic anhydride, which esterifies residual hydroxyl groups. Post-reaction neutralization with sodium bisulfite (NaHSO₃) and sodium carbonate (Na₂CO₃) ensures pH stability, minimizing degradation.
Analytical Characterization and Quality Assurance
Rigorous analytical protocols are essential to verify structural integrity and purity:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of characteristic signals:
-
Bromoacetamide : δ 3.8 ppm (CH₂Br, quartet)
-
PEG Backbone : δ 3.6–3.7 ppm (methylene protons)
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during bromoacetylation generate undesirable species:
Purification Difficulties
The hydrophilic PEG backbone complicates traditional extraction. Industrial solutions include:
-
Solvent Partitioning : Dichloroethane extracts organic impurities, leaving PEG derivatives in the aqueous phase.
-
Vacuum Distillation : Removes low-boiling-point contaminants (e.g., excess acetic acid) at 20 mmHg.
Comparative Analysis of Academic vs. Industrial Methods
| Aspect | Academic Protocol | Industrial Protocol |
|---|---|---|
| Scale | 1–10 g | 10–100 kg |
| Reaction Time | 24–48 h | 6–8 h |
| Yield | 70–80% | 85–92% |
| Purity | 90–95% | 95–98% |
| Key Advantage | Flexibility for modification | High throughput, cost efficiency |
Industrial methods achieve superior yields through continuous azeotropic distillation and in-situ impurity quenching, whereas academic approaches favor modularity for derivative synthesis .
Chemical Reactions Analysis
Bromoacetamide-PEG2 undergoes various chemical reactions, primarily nucleophilic substitution reactions. The bromoacetamide groups react with free sulfhydryl groups (-SH) in proteins or peptides through thiol-alkylation, forming covalent conjugates . This reaction is commonly used in the chemical modification of proteins for applications such as drug delivery, imaging, and diagnostics .
Common reagents used in these reactions include thiol-containing compounds and bases to facilitate the nucleophilic substitution. The major products formed are covalent conjugates of the this compound with the target molecules .
Scientific Research Applications
Bioconjugation and Crosslinking
Bromoacetamide-PEG2 is primarily recognized for its role in bioconjugation processes. The compound contains a bromoacetamide group, which is an effective reactive site for labeling primary amines and thiols due to its excellent leaving group ability. This characteristic makes it suitable for:
- Protein Labeling: this compound can be used to label proteins with fluorescent tags or other biomolecules, aiding in tracking and visualization in various assays .
- Antibody-Drug Conjugates (ADCs): The compound facilitates the synthesis of ADCs by linking cytotoxic drugs to antibodies, enhancing targeted therapy in cancer treatment. This method allows for selective delivery of drugs to cancer cells while minimizing systemic toxicity .
- Enzyme Immobilization: this compound can immobilize enzymes onto solid supports, retaining their activity while allowing for easy separation and reuse in biochemical processes .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents, particularly hydrophobic drugs. Its polyethylene glycol (PEG) component increases the aqueous solubility of conjugated molecules, which is crucial for improving bioavailability. Key applications include:
- Nanocarrier Systems: this compound is employed in the development of nanocarriers for gene therapy and targeted drug delivery. For instance, PEGylated nanoparticles can encapsulate siRNA or small molecules, facilitating their transport across biological barriers and enhancing therapeutic efficacy .
- Therapeutic Peptides: The compound can be used to modify therapeutic peptides, improving their stability and circulation time in vivo. This modification is particularly beneficial for peptides that are prone to degradation by proteolytic enzymes .
Case Study 1: Alzheimer’s Disease Treatment
A study demonstrated that a PEG-based nanocarrier utilizing this compound effectively delivered siRNA targeting ROCK2 in microglial cells. This approach showed promise in reducing neuroinflammation associated with Alzheimer’s disease by inhibiting the NLRP3/caspase 1 pathway without compromising cell viability . The results indicated improved cognitive functions in animal models, highlighting the potential of PEGylated systems in neurotherapeutics.
Case Study 2: Cancer Therapy
Another research effort focused on developing antibody-drug conjugates using this compound as a linker. The study reported enhanced antitumor efficacy when combining a potent chemotherapeutic agent with an antibody targeting specific cancer markers. The conjugates demonstrated improved selectivity towards tumor cells while reducing off-target effects, showcasing the effectiveness of this compound in creating targeted therapies .
Summary Table of Applications
| Application | Description | Benefits |
|---|---|---|
| Protein Labeling | Conjugation with fluorescent tags for visualization | Enhanced tracking and analysis |
| Antibody-Drug Conjugates | Linking cytotoxic drugs to antibodies | Targeted delivery reduces systemic toxicity |
| Enzyme Immobilization | Attachment of enzymes to solid supports | Retained activity and reusability |
| Nanocarrier Systems | Delivery of siRNA or small molecules | Improved bioavailability |
| Therapeutic Peptides | Modification for stability and circulation time | Enhanced therapeutic efficacy |
Mechanism of Action
The mechanism of action of bromoacetamide-PEG2 involves the reaction of its bromoacetamide groups with free sulfhydryl groups in proteins or peptides. This thiol-alkylation reaction forms covalent bonds, resulting in stable conjugates that can be used for various applications . The polyethylene glycol backbone provides solubility and biocompatibility, enhancing the overall effectiveness of the compound .
Comparison with Similar Compounds
Functional Group Diversity and Reactivity
Bromoacetamide-PEG2 is distinguished by its heterobifunctionality, which contrasts with monofunctional PEG derivatives. Below is a comparison with structurally related compounds:
Key Observations:
Reactivity :
- This compound-Azide’s azide enables bioorthogonal click chemistry , advantageous for in vivo applications . In contrast, this compound (Alcohol) lacks this feature but is simpler for thiol-specific conjugation .
- Maleimide-based linkers (e.g., Mal-amido-PEG2-TFP) offer faster thiol reactivity but are prone to hydrolysis compared to bromoacetamide .
PEG Length :
- Longer PEG chains (e.g., PEG5 in Azide-PEG5-Tos) enhance solubility and reduce steric hindrance but may decrease conjugation efficiency due to increased flexibility .
Molecular Weight Discrepancies :
- The molecular weight of this compound-Azide (295.1 g/mol) differs from this compound (Alcohol) (226.07 g/mol) due to the azide group and structural variations.
Q & A
Q. How to ensure reproducibility when documenting Bromoacetamide-PEG₂-based experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
